Ammonium sebacate synthesis from sebacic acid and ammonia
Ammonium sebacate synthesis from sebacic acid and ammonia
An In-depth Technical Guide to the Synthesis of Ammonium Sebacate from Sebacic Acid and Ammonia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium sebacate, the diammonium salt of the C10 dicarboxylic acid sebacic acid, is a compound with significant utility across various industrial and scientific domains. Its applications range from being a corrosion inhibitor and lubricant additive to a component in capacitor electrolytes.[1][2] In the pharmaceutical sector, it holds potential as a buffering agent in various formulations.[3][4] This technical guide provides a comprehensive overview of the synthesis of ammonium sebacate from sebacic acid and aqueous ammonia. It delves into the underlying chemical principles, a detailed step-by-step laboratory-scale protocol, methods for purification and characterization, and critical safety considerations. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to produce and validate high-purity ammonium sebacate for their specific applications.
Introduction: Properties and Applications of Ammonium Sebacate
Ammonium sebacate (CAS RN: 19402-63-2) is a white crystalline powder formed from the neutralization of sebacic acid with two equivalents of ammonia.[1][5] It is characterized by its solubility in water, ethanol, and acetone.[3][4] This solubility profile is crucial for its application in aqueous and polar solvent systems.
Sebacic acid itself is a naturally derived dicarboxylic acid, primarily produced from castor oil, making ammonium sebacate a derivative of a renewable resource.[6][7][8] The presence of two ammonium carboxylate functionalities imparts unique properties to the molecule, making it a versatile component in several fields.
Key Applications:
-
Corrosion Inhibition: Ammonium sebacate is effective in preventing rust and corrosion on metal surfaces, often applied as a coating or an additive.[1]
-
Industrial Lubricants: It serves as an additive to improve the performance and longevity of lubricants by reducing friction and wear.[1]
-
Electronics: A significant application is in the manufacturing of capacitors, where "capacitor grade" ammonium sebacate is a critical component in electrolyte formulations, contributing to the stability and efficiency of the devices.[2][5]
-
Pharmaceuticals: Due to its ability to form a buffered solution, it can be used as a pH-regulating excipient in pharmaceutical formulations, helping to maintain the stability and efficacy of active pharmaceutical ingredients (APIs).[3][4] Ammonium salts of weak acids, like ammonium acetate, are widely used for their buffering capacity.[9]
Table 1: Physicochemical Properties of Ammonium Sebacate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 19402-63-2 | [1] |
| Molecular Formula | C₁₀H₂₄N₂O₄ (or C₁₀H₁₈O₄·2H₃N) | [1][3] |
| Molecular Weight | 236.31 g/mol | [3][5] |
| Appearance | White crystalline powder | [3][5] |
| Solubility | Soluble in water, ethanol, and acetone | [3][4] |
| pH (5% solution) | 6.5 – 7.5 | [5] |
| Storage | Inert atmosphere, room temperature |[1] |
The Core Synthesis: A Mechanistic Overview
The synthesis of ammonium sebacate is a straightforward acid-base neutralization reaction. Sebacic acid (HOOC(CH₂)₈COOH) is a dicarboxylic acid, meaning it has two acidic protons on its carboxyl groups. Ammonia (NH₃), when dissolved in water to form ammonium hydroxide (NH₄OH), acts as a base.[10]
The reaction proceeds via the transfer of protons from the carboxylic acid groups to the ammonia molecules. Since there are two carboxylic acid groups, two molar equivalents of ammonia are required for complete neutralization, resulting in the formation of the diammonium salt.
Reaction: HOOC(CH₂)₈COOH + 2 NH₃ → [NH₄]⁺⁻OOC(CH₂)₈COO⁻[NH₄]⁺
This reaction is typically exothermic. The formation of the salt is driven by the favorable thermodynamics of neutralizing an acid with a base. It is important to note that heating the final ammonium salt to high temperatures (e.g., 150–200 °C) can lead to dehydration, forming the corresponding diamide, which is generally an undesired side reaction in this context.[10][11]
Process Parameters and Stoichiometry
Stoichiometry
The stoichiometry of the reaction is critical for achieving a high yield and purity. As sebacic acid has two acidic protons, a molar ratio of 1 mole of sebacic acid to at least 2 moles of ammonia is required for complete conversion to diammonium sebacate. Using a slight excess of ammonia can help ensure the reaction goes to completion, but a large excess should be avoided as it will need to be removed during the purification stage.
Solvent Selection
The choice of solvent is dictated by the solubility of the reactants and the final product.
-
Sebacic Acid: Poorly soluble in water but soluble in organic solvents like ethanol.[6][12]
-
Ammonia: Readily soluble in water and also soluble in ethanol.[10]
-
Ammonium Sebacate: Soluble in water, ethanol, and acetone.[3][4]
A mixed solvent system, such as an ethanol-water mixture , is often ideal. Ethanol helps to dissolve the starting sebacic acid, while the presence of water ensures the solubility of the ammonia source (aqueous ammonium hydroxide) and facilitates the ionic reaction.
Temperature Control
The neutralization reaction is exothermic. Therefore, the ammonia solution should be added slowly and with efficient stirring to control the temperature of the reaction mixture. Maintaining a moderate temperature (e.g., 25-40°C) is generally sufficient. Elevated temperatures are unnecessary for the salt formation and increase the risk of ammonia loss due to its volatility and potential dehydration of the product.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis of ammonium sebacate. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment:
-
Sebacic Acid (purity ≥ 99%)
-
Aqueous Ammonium Hydroxide (e.g., 28-30% NH₃ solution)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Glass reaction vessel (e.g., three-neck round-bottom flask)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven or desiccator
Step-by-Step Procedure:
-
Dissolution of Sebacic Acid: In the reaction vessel, combine 20.23 g (0.1 mol) of sebacic acid with 150 mL of 95% ethanol. Stir the mixture at room temperature until the sebacic acid is fully dissolved. Gentle warming (to ~40°C) may be applied to expedite dissolution.
-
Preparation of Ammonia Solution: In a separate beaker, carefully prepare the ammonia solution. For a 10% molar excess, approximately 15 mL of concentrated (28%) aqueous ammonium hydroxide (0.22 mol NH₃) is required.
-
Reaction - Salt Formation: Place the reaction vessel in a water bath to help dissipate heat. Begin stirring the sebacic acid solution. Slowly add the aqueous ammonium hydroxide solution dropwise from the dropping funnel over a period of 30-45 minutes. Monitor the temperature and maintain it below 45°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. The solution should be clear and homogeneous.
-
Initiation of Crystallization: Transfer the reaction vessel to an ice bath and cool the solution to 0-5°C while stirring. The lower temperature will decrease the solubility of the ammonium sebacate, inducing crystallization.
-
Isolation: Collect the resulting white crystalline precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials or excess ammonia. Follow with a wash using a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified ammonium sebacate in a vacuum oven at a low temperature (e.g., 40-50°C) or in a vacuum desiccator until a constant weight is achieved.
Purification and Isolation Workflow
For applications requiring very high purity, such as in pharmaceutical formulations or for capacitor electrolytes, an additional recrystallization step may be necessary.
Recrystallization Protocol:
-
Dissolve the crude ammonium sebacate in a minimal amount of a hot solvent mixture (e.g., ethanol/water).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of crystals.
-
Isolate the purified crystals by vacuum filtration as described previously.
-
Wash and dry the final product.
The overall synthesis and purification workflow can be visualized as follows:
Caption: Experimental workflow for ammonium sebacate synthesis.
Characterization and Quality Control
To ensure the synthesized product is ammonium sebacate of high purity, several analytical techniques should be employed.
Table 2: Analytical Characterization of Ammonium Sebacate
| Technique | Parameter | Expected Result |
|---|---|---|
| Appearance | Visual Inspection | A white, crystalline solid.[3] |
| pH Measurement | 5% (w/v) aqueous solution | pH should be in the range of 6.5-7.5, indicating complete neutralization.[5] |
| Melting Point | Differential Scanning Calorimetry (DSC) | Should exhibit a sharp melting point. Note: Ammonium salts may decompose upon heating.[13][14] |
| FTIR Spectroscopy | Functional Group Analysis | Absence of a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Presence of strong symmetric and asymmetric COO⁻ stretches (~1550-1610 cm⁻¹ and ~1400 cm⁻¹). Presence of N-H stretching from the NH₄⁺ ion (~3200 cm⁻¹). |
| ¹H and ¹³C NMR | Structural Confirmation | Spectra should correspond to the C10 aliphatic backbone of the sebacate anion. |
| Elemental Analysis | %C, %H, %N | Experimental values should match the theoretical values for C₁₀H₂₄N₂O₄. |
| Acid-Base Titration | Assay | Titration with a standardized acid can determine the purity and confirm the diammonium salt structure. |
Safety and Handling
Both the reactants and the final product require careful handling in a controlled laboratory environment.
-
Sebacic Acid: Generally considered low hazard, but dust inhalation should be avoided.
-
Ammonium Hydroxide: Concentrated solutions are corrosive and have a pungent, irritating vapor. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[10]
-
Ammonium Sebacate: May cause skin, eye, and respiratory irritation. The Safety Data Sheet (SDS) indicates it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate PPE, including gloves, safety goggles, and respiratory protection if dust is generated, should be used.[15]
In general, good laboratory practice should be followed. Ensure adequate ventilation, avoid creating dust, and use appropriate containment measures.
Conclusion
The synthesis of ammonium sebacate from sebacic acid and ammonia is a robust and efficient acid-base neutralization reaction. By carefully controlling stoichiometry, solvent, and temperature, high yields of pure product can be readily obtained. The process, from reaction to purification and characterization, provides a reliable method for producing this versatile chemical for various applications, including its potential use as an excipient in the pharmaceutical industry. The use of a bio-based precursor, sebacic acid, also aligns with the growing demand for more sustainable chemical manufacturing processes.[16]
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- Ammonium sebac
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